4-Methylesculetin structure and chemical properties
4-Methylesculetin structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylesculetin, a naturally occurring coumarin derivative, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the structure, chemical properties, and biological activities of 4-methylesculetin. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. The guide includes detailed summaries of its physicochemical characteristics, spectroscopic data, and known biological mechanisms of action, with a focus on its anti-inflammatory and antioxidant effects. Experimental protocols and signaling pathway diagrams are provided to facilitate further research and application of this promising compound.
Chemical Structure and Properties
4-Methylesculetin, also known as 6,7-dihydroxy-4-methylcoumarin, is a derivative of coumarin, a benzopyran-2-one.[1][2][3] Its structure is characterized by a benzene ring fused to an α-pyrone ring, with a methyl group at the C4 position and hydroxyl groups at the C6 and C7 positions.
Chemical Structure
Figure 1. Chemical Structure of 4-Methylesculetin.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Methylesculetin is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 6,7-dihydroxy-4-methylchromen-2-one | [1][2] |
| Synonyms | 4-Methylaesculetin, 4-Methylesculetol, 6,7-Dihydroxy-4-methylcoumarin | [1][2] |
| CAS Number | 529-84-0 | [1][2][4] |
| Molecular Formula | C₁₀H₈O₄ | [1][2][5] |
| Molecular Weight | 192.17 g/mol | [1][2][5][6] |
| Melting Point | 274-276 °C | [7][8][9] |
| Solubility | DMSO: 45-50 mg/mL, Water: < 0.1 mg/mL (insoluble) | [6][10][11] |
| pKa | 8.72 (at 25°C) | [7][8][9] |
| Appearance | Light brown powder | [7][8][9] |
Spectroscopic Data
The structural elucidation of 4-Methylesculetin is supported by various spectroscopic techniques. The characteristic spectral data are summarized below.
| Spectroscopic Data | Values | Reference |
| UV-Vis (λmax) | 348 nm, 292 nm | [7][8][9] |
| ¹H NMR (DMSO-d6, 400 MHz) δ (ppm) | 2.41 (s, 3H, -CH₃), 5.76 (s, 1H), 6.09 (s, 1H, Ar-H), 6.18 (s, 1H, Ar-H), 10.19 (s, 1H, -OH), 10.42 (s, 1H, -OH) | [12] |
| IR (KBr) ν (cm⁻¹) | The PubChem entry mentions the availability of IR spectra. | [1] |
| Mass Spectrometry | The PubChem entry indicates the availability of GC-MS data. | [1] |
Biological Activities and Signaling Pathways
4-Methylesculetin exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.[5][6][10][11] It has been shown to be a potent inhibitor of myeloperoxidase, an enzyme involved in oxidative stress.[5][10][11] Furthermore, it has demonstrated protective effects against bone resorption.[5][11]
Anti-inflammatory and Antioxidant Mechanisms
The anti-inflammatory effects of 4-Methylesculetin are attributed to its ability to modulate key inflammatory pathways. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as COX-2 and PGE2.[11] A significant part of its antioxidant and anti-inflammatory action is mediated through the activation of the Nrf2 signaling pathway and the modulation of glutathione (GSH) metabolism.[13]
Diagram 1. 4-Methylesculetin activates the Nrf2 antioxidant pathway.
Recent studies have also implicated 4-Methylesculetin in the inhibition of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.[14][15] This inhibition contributes to its antidepressant-like effects observed in preclinical models.[14][15]
Diagram 2. 4-Methylesculetin inhibits the NLRP3 inflammasome pathway.
Experimental Protocols
This section outlines general methodologies for assessing the biological activities of 4-Methylesculetin, based on protocols described in the literature.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay is commonly used to determine the free radical scavenging capacity of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.
Protocol:
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Prepare a stock solution of 4-Methylesculetin in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the 4-Methylesculetin stock solution.
-
Prepare a solution of DPPH in methanol.
-
In a 96-well plate, add a specific volume of each 4-Methylesculetin dilution.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of DPPH scavenging activity for each concentration and determine the IC₅₀ value.
Anti-inflammatory Activity in a Cell-Based Assay (LPS-stimulated Macrophages)
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in immune cells.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory cytokines like TNF-α and IL-6. The inhibitory effect of a compound on this production is quantified.
Protocol:
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Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of 4-Methylesculetin for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α or IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
A vehicle control (cells treated with LPS and solvent) and a negative control (untreated cells) should be included.
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Determine the dose-dependent inhibitory effect of 4-Methylesculetin on cytokine production.
Diagram 3. Workflow for assessing in vitro anti-inflammatory activity.
Conclusion
4-Methylesculetin is a coumarin derivative with a well-defined chemical structure and a compelling profile of biological activities. Its potent antioxidant and anti-inflammatory properties, mediated through the Nrf2 and NLRP3 inflammasome pathways, make it a promising candidate for further investigation in the context of various inflammatory and oxidative stress-related diseases. This technical guide provides a foundational resource for researchers to explore the therapeutic potential of 4-Methylesculetin, offering key data and experimental frameworks to guide future studies.
References
- 1. 4-Methylesculetin | C10H8O4 | CID 5319502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biorlab.com [biorlab.com]
- 3. foodb.ca [foodb.ca]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. abmole.com [abmole.com]
- 6. 4-Methylesculetin | Antioxidant | Glutathione Peroxidase | TargetMol [targetmol.com]
- 7. chemwhat.com [chemwhat.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 529-84-0 CAS MSDS (4-METHYLESCULETIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. glpbio.com [glpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rsc.org [rsc.org]
- 13. 4-Methylesculetin, a natural coumarin with intestinal anti-inflammatory activity, elicits a glutathione antioxidant response by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Methylesculetin ameliorates LPS-induced depression-like behavior through the inhibition of NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
